![molecular formula C38H37F3O8S B14087674 7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)
7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzopyran core through cyclization reactions.
- Introduction of the carboxylic acid group via carboxylation reactions.
- Attachment of the nonadienyl side chain through coupling reactions.
- Functionalization of the phenoxy and hydroxy groups using selective protection and deprotection strategies.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening to identify optimal reaction conditions.
- Implementation of continuous flow chemistry for scalable production.
- Purification techniques such as chromatography and crystallization to ensure high purity.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
- Oxidation of hydroxy groups may yield ketones or aldehydes.
- Reduction of carbonyl groups may yield primary or secondary alcohols.
- Substitution reactions may yield various derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- would depend on its specific application. For example:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
Similar compounds to 4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- may include:
- Other benzopyran derivatives with different substituents.
- Compounds with similar side chains but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique properties and activities compared to similar compounds.
特性
分子式 |
C38H37F3O8S |
|---|---|
分子量 |
710.8 g/mol |
IUPAC名 |
7-[10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47) |
InChIキー |
IXJCHVMUTFCRBH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Benzyloxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087591.png)
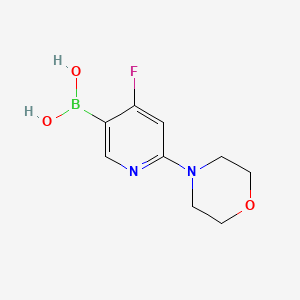
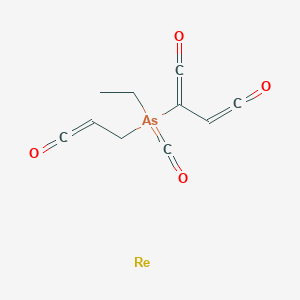
![1,3-dimethyl-8-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087600.png)
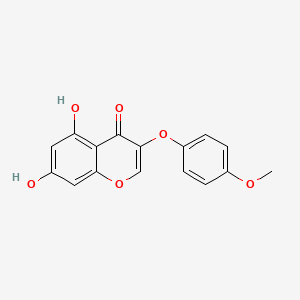
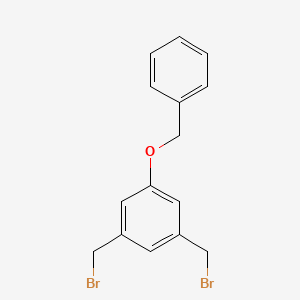
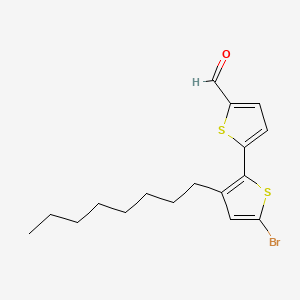
![4-(4-chlorobenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B14087642.png)
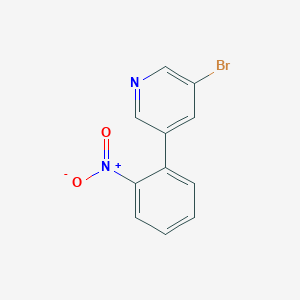

![(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide](/img/structure/B14087664.png)
![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate](/img/structure/B14087678.png)
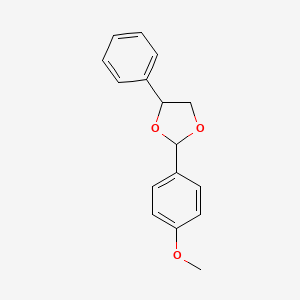
![(S)-4-((7H-Benzo[c]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14087681.png)
